molecular formula C14H19BO3 B13910814 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13910814
M. Wt: 246.11 g/mol
InChI Key: WCDNOHPLKMOQRH-UHFFFAOYSA-N
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Description

2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a dihydroisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,3-Dihydroisobenzofuran-4-yl boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of substituted dihydroisobenzofuran derivatives.

Scientific Research Applications

2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Material Science: It is investigated for its role in the development of new materials with unique properties.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making the compound useful in various catalytic and synthetic applications. The pathways involved include the formation of boronate esters and other boron-containing intermediates .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H19BO3

Molecular Weight

246.11 g/mol

IUPAC Name

2-(1,3-dihydro-2-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-10-8-16-9-11(10)12/h5-7H,8-9H2,1-4H3

InChI Key

WCDNOHPLKMOQRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3COCC3=CC=C2

Origin of Product

United States

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